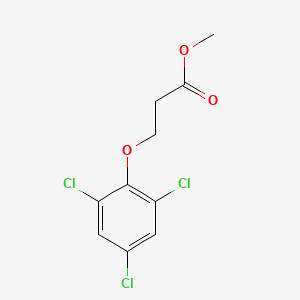

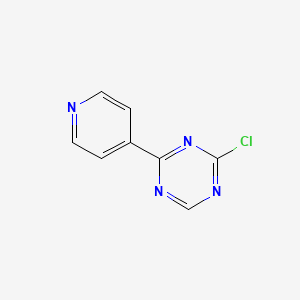

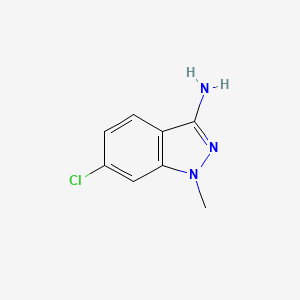

![molecular formula C13H19N3O3 B1437735 tert-Butyl 4-hydroxy-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate CAS No. 1073440-84-2](/img/structure/B1437735.png)

tert-Butyl 4-hydroxy-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

Descripción general

Descripción

This would typically include the compound’s systematic name, any common or trivial names, its molecular formula, and its structure. The structure can be represented in various ways, including a structural formula, a line-angle formula, or a 3D model.

Synthesis Analysis

This involves a detailed description of how the compound can be synthesized from starting materials. It includes the reagents, conditions, and techniques used, as well as the yield and purity of the product.Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and can be done using various spectroscopic techniques like NMR, IR, UV-Vis, etc.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and stability. It can also involve studying the compound’s role as a reactant, product, or catalyst in various chemical reactions.Physical And Chemical Properties Analysis

This includes the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity/basicity, reactivity, stability, etc.).Aplicaciones Científicas De Investigación

- Synthesis of New Pyrido[2,3-d]pyrimidin-5-one Derivatives

- Field : Organic Chemistry

- Application Summary : Pyrido[2,3-d]pyrimidines are important in the synthesis of new heterocyclic compounds due to their wide range of biological activity . They exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .

- Methods : The synthesis involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at position 5 of the pyrimidine ring at high temperature .

- Results : The Gould–Jacobs reaction is most commonly used in the synthesis of pyrido[2,3-d]pyrimidin-5-ones .

-

Synthesis of Pyrimidino[4,5-d][1,3]oxazines

- Field : Organic Chemistry

- Application Summary : Pyrimidino[4,5-d][1,3]oxazines are synthesized from 5-acetyl-4-aminopyrimidines . These compounds are of interest due to their potential biological activity .

- Methods : The synthesis involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base .

- Results : The reaction affords pyrimidino[4,5-d][1,3]oxazines .

-

Synthesis of Pyrido[2,3-d]pyrimidin-7-one Derivatives

- Field : Organic Chemistry

- Application Summary : Pyrido[2,3-d]pyrimidin-7-one derivatives are synthesized from 5-acetyl-4-aminopyrimidines . These compounds are noteworthy due to their biological activity .

- Methods : The synthesis involves the cyclization of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, under reflux with MeONa in BuOH .

- Results : The cyclization involves the acetyl methyl group and the amide carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .

-

Synthesis of Methylated Alkanes and Ketones

- Field : Organic Chemistry

- Application Summary : Compounds similar to the one you mentioned can be used in the synthesis of methylated alkanes and ketones via Ni-catalyzed methylation of unactivated alkyl halides and acid chlorides .

- Methods : The synthesis involves the reaction of unactivated alkyl halides and acid chlorides with a Ni catalyst .

- Results : The reaction affords methylated alkanes and ketones .

-

Reduction of Neuroinflammation

- Field : Neurology

- Application Summary : Many studies have focused on discovering new drugs to reduce neuroinflammation and also to prevent neuronal death and improve the quality of life of patients .

- Methods : The methods involve the synthesis and testing of new drugs, potentially including compounds similar to "tert-Butyl 4-hydroxy-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate" .

- Results : The results of these studies could potentially lead to the development of new treatments for neuroinflammatory diseases .

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, environmental impact, etc. It also includes appropriate safety precautions and disposal methods.

Direcciones Futuras

This could involve potential applications of the compound, areas for further research, or ways to improve its synthesis or properties.

I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!

Propiedades

IUPAC Name |

tert-butyl 2-methyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3/c1-8-14-10-5-6-16(7-9(10)11(17)15-8)12(18)19-13(2,3)4/h5-7H2,1-4H3,(H,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMFMDSXGIDYGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(CN(CC2)C(=O)OC(C)(C)C)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648497 | |

| Record name | tert-Butyl 2-methyl-4-oxo-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(4H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-hydroxy-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |

CAS RN |

1073440-84-2 | |

| Record name | tert-Butyl 2-methyl-4-oxo-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(4H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

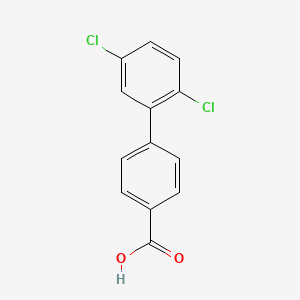

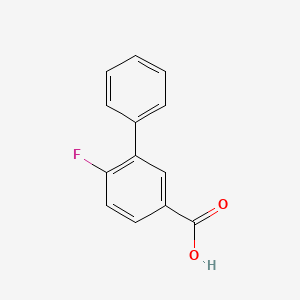

![5,5-dimethyl-4H,5H-naphtho[1,2-b]thiophene-2-carboxylic acid](/img/structure/B1437659.png)

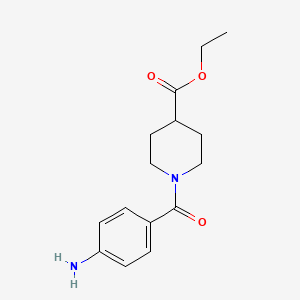

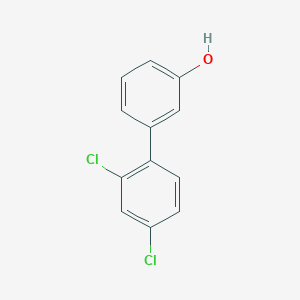

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbonyl chloride](/img/structure/B1437670.png)

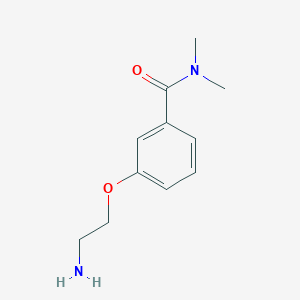

![4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1437674.png)